molecular formula C15H18N4 B12236858 6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine

6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine

Cat. No.: B12236858
M. Wt: 254.33 g/mol
InChI Key: MOCGUYZCLXBNAU-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine core substituted with a cyclopropyl group, a methyl group, and a pyridin-4-yl ethyl group. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using a cyclopropyl halide and a base.

    N-methylation:

    Attachment of the pyridin-4-yl ethyl group: This can be achieved through a nucleophilic substitution reaction using a pyridin-4-yl ethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine and pyridine rings.

    Reduction: Reduced forms of the compound, potentially with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyrimidine or pyridine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and antitumor activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in DNA replication, thereby exerting its antitumor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group, a methyl group, and a pyridin-4-yl ethyl group makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

6-cyclopropyl-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C15H18N4/c1-19(9-6-12-4-7-16-8-5-12)15-10-14(13-2-3-13)17-11-18-15/h4-5,7-8,10-11,13H,2-3,6,9H2,1H3

InChI Key

MOCGUYZCLXBNAU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=NC=C1)C2=NC=NC(=C2)C3CC3

Origin of Product

United States

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